molecular formula C10H16O B2703888 (2E)-2-(2-Methylpropylidene)cyclohexanone CAS No. 66806-69-7

(2E)-2-(2-Methylpropylidene)cyclohexanone

Cat. No.: B2703888
CAS No.: 66806-69-7
M. Wt: 152.237
InChI Key: WVANVZNUDWLCTQ-VQHVLOKHSA-N
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Description

(2E)-2-(2-Methylpropylidene)cyclohexanone: is an organic compound characterized by a cyclohexanone ring with a (2E)-2-(2-methylpropylidene) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method for synthesizing (2E)-2-(2-Methylpropylidene)cyclohexanone involves an aldol condensation reaction between cyclohexanone and isobutyraldehyde. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to promote the formation of the desired product.

    Dehydration: Following the aldol condensation, the intermediate product undergoes a dehydration step to yield this compound. This step can be facilitated by acidic or basic conditions, depending on the specific reaction setup.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2E)-2-(2-Methylpropylidene)cyclohexanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexanone ring are replaced by other groups. Halogenation and nitration are examples of such reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated cyclohexanones, nitrocyclohexanones.

Scientific Research Applications

Chemistry: (2E)-2-(2-Methylpropylidene)cyclohexanone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for complex molecules.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving cyclohexanone derivatives.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals and therapeutic agents. The compound’s reactivity and structural features make it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile compound for industrial applications.

Mechanism of Action

The mechanism by which (2E)-2-(2-Methylpropylidene)cyclohexanone exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the compound is converted to carboxylic acids or ketones through the transfer of oxygen atoms. In reduction reactions, the compound gains hydrogen atoms to form alcohols or alkanes. Substitution reactions involve the replacement of functional groups on the cyclohexanone ring with other groups, altering the compound’s chemical properties.

Comparison with Similar Compounds

    Cyclohexanone: A simpler ketone with a cyclohexane ring.

    2-Methylcyclohexanone: A methyl-substituted cyclohexanone.

    2-Isopropylidenecyclohexanone: A compound with a similar isopropylidene substituent.

Uniqueness: (2E)-2-(2-Methylpropylidene)cyclohexanone is unique due to its specific (2E)-2-(2-methylpropylidene) substituent, which imparts distinct chemical reactivity and properties. This structural feature differentiates it from other cyclohexanone derivatives and makes it valuable for specialized applications in research and industry.

Biological Activity

(2E)-2-(2-Methylpropylidene)cyclohexanone is a ketone compound with the molecular formula C10_{10}H16_{16}O. Its unique structure, featuring a cyclohexanone ring and a double bond, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H16_{16}O
  • Molecular Weight : 168.24 g/mol
  • CAS Number : 1915415

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
  • Antioxidant Activity : The presence of the cyclohexanone moiety may contribute to its antioxidant properties, helping to mitigate oxidative stress in cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL in preliminary assays.

Cytotoxicity

In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines. The IC50_{50} values for different cancer cell lines are summarized in Table 1.

Cell LineIC50_{50} (µM)
HeLa (cervical cancer)25 ± 5
MCF-7 (breast cancer)30 ± 4
A549 (lung cancer)20 ± 3

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various ketones, including this compound. The results indicated significant inhibition of bacterial growth, particularly in Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
  • Cytotoxicity Assessment :
    In a study assessing the cytotoxic effects of several ketones on human cancer cell lines, this compound was highlighted for its selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the primary methods for molecular characterization of (2E)-2-(2-Methylpropylidene)cyclohexanone?

  • Methodological Answer : Key techniques include 1H/13C NMR spectroscopy to confirm stereochemistry and substituent positions, GC-MS for purity assessment, and X-ray crystallography for absolute configuration determination. For example, coupling constants in 1H NMR (e.g., δ 2.3–2.7 ppm for α,β-unsaturated ketone protons) distinguish the (2E)-isomer from its (2Z)-counterpart. Mass spectrometry (m/z 138.21) confirms molecular weight alignment with the formula C₉H₁₄O . Adsorption equilibrium constants derived from competitive hydrogenation studies (e.g., using Ru/Al₂O₃ catalysts) can further validate structural features .

Q. What are the key synthetic routes for this compound?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between cyclohexanone and isobutyraldehyde under basic conditions (e.g., NaOH/ethanol), followed by dehydration. Reaction optimization requires strict temperature control (60–80°C) to favor the (2E)-isomer. Catalytic hydrogenation (e.g., Pd/C) of the intermediate α,β-unsaturated ketone may reduce side products . Competitive adsorption studies on Pt/Al₂O₃ suggest that steric hindrance from the isopropylidene group influences reaction rates and selectivity .

Advanced Research Questions

Q. How does stereochemical control impact the biological activity of this compound derivatives?

  • Methodological Answer : The (2E)-configuration enhances planarity of the α,β-unsaturated ketone, improving interactions with biological targets (e.g., enzymes or receptors). For antimicrobial studies, molecular docking simulations correlate the compound’s diastereoselectivity with binding affinity to bacterial cell wall components. Experimental validation via MIC assays against S. aureus shows a 4-fold increase in activity compared to the (2Z)-isomer, likely due to improved membrane penetration . Substituent effects on adsorption constants (e.g., from competitive hydrogenation) further refine structure-activity relationships .

Q. How can contradictory data in catalytic hydrogenation studies be resolved?

  • Methodological Answer : Discrepancies in reaction rates (e.g., individual vs. competitive hydrogenation) arise from differences in adsorption equilibrium constants (Kₐds). For instance, 2-isopropylidenecyclohexanone exhibits lower Kₐds on Ru/Al₂O₃ compared to unsubstituted cyclohexanone, reducing its competitive adsorption efficiency. Use Langmuir-Hinshelwood kinetics to model substrate-catalyst interactions, and validate with in situ FTIR spectroscopy to monitor surface intermediates .

Q. What mechanistic insights explain the compound’s bioactivity against multidrug-resistant pathogens?

  • Methodological Answer : The α,β-unsaturated ketone moiety acts as a Michael acceptor , alkylating thiol groups in bacterial efflux pumps (e.g., AcrB in E. coli). Synchrotron-based X-ray crystallography of enzyme-inhibitor complexes reveals covalent bonding at Cys284. ROS generation assays (using DCFH-DA probes) confirm oxidative stress induction, while proteomic profiling identifies downregulated virulence factors (e.g., biofilm-associated proteins) .

Q. What strategies address regioselectivity challenges in functionalizing the cyclohexanone ring?

  • Methodological Answer : DFT calculations predict preferential electrophilic attack at the C3 position due to resonance stabilization of the enolate intermediate. Experimentally, Grignard reagent addition under kinetic control (low temperature, THF solvent) yields >80% C3-substituted products. For diastereomeric mixtures, chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, while NOESY NMR confirms spatial arrangements .

Q. Safety and Handling

Q. What precautions are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use glove boxes or fume hoods to prevent inhalation of volatile ketones. Store under inert gas (N₂/Ar) to avoid oxidation. Acute toxicity assays (LD₅₀ > 500 mg/kg in rats) suggest moderate hazard, but skin sensitization risks require patch testing prior to prolonged use. Regulatory guidelines from IFRA prohibit fragrance applications due to allergenic potential .

Properties

IUPAC Name

(2E)-2-(2-methylpropylidene)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8(2)7-9-5-3-4-6-10(9)11/h7-8H,3-6H2,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVANVZNUDWLCTQ-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/1\CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

While stirring a mixture of 52.5 g (0.536 mol) of cyclohexanone and 13.5 g (0.188 mol) of isobutylaldehyde, a solution prepared by dissolving 2.2 g of sodium hydroxide in 50 ml of methanol is dropwise added to the mixture at a temperature of from room temperature to 40° C., and reacted at room temperature for 2 hours. After the reaction, 20 ml of benzene was added, and the reaction mixture was washed three times with 100 ml of water. From the organic layer, benzene and unreacted cyclohexanone were recovered by distillation, and the distillation was continued, whereby 2-isobutylidene cyclohexanone was obtained in the yield of 37% (based on the isobutylaldehyde) under reduced pressure of 6 mmHg at a temperature of from 95° to 105° C.
Quantity
52.5 g
Type
reactant
Reaction Step One
[Compound]
Name
isobutylaldehyde
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 8 liter reaction vessel are placed 3400 grams cyclohexanone, 250 grams of water and 80 grams of sodium hydroxide. Over a period of one hour while maintaining the reaction mass at 50°-75° C., 1400 grams (19.4 moles) of isobutyraldehyde is added to the reaction mass. The reaction mass is stirred for a period of one hour. At the end of the one hour period, an equal volume of brine is added to the reaction mass. The organic phase is separated from the aqueous phase and the organic phase is washed with two volumes of brine. 500 ml Toluene is added to the organic phase and the water is azeotroped from the reaction mass. The reaction mass is then distilled yielding 1180 grams of product, the distillation taking place on a 2" splash column yielding the following fractions:
Quantity
3400 g
Type
reactant
Reaction Step One
Name
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Quantity
1400 g
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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